molecular formula C10H12F3N B3176613 (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 1003887-67-9

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No. B3176613
CAS RN: 1003887-67-9
M. Wt: 203.20
InChI Key: YOETTZCHIABKPH-VIFPVBQESA-N
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Description

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, commonly known as S-TFP, is an important organic compound used in a wide variety of scientific and industrial applications. S-TFP is a popular reagent for synthesizing compounds, and has been used in a variety of scientific research applications. It is also used in the production of pharmaceuticals, agricultural products, and other industrial chemicals.

Scientific Research Applications

S-TFP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agricultural products, and other industrial chemicals. It has also been used in the synthesis of compounds for use in drug discovery and development. Additionally, S-TFP has been used in the synthesis of compounds for use in materials science, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of S-TFP is based on the nucleophilic substitution of trifluoromethylbenzene with an amine. The reaction occurs through a nucleophilic attack on the trifluoromethylbenzene, resulting in the formation of an intermediate compound. The intermediate compound then undergoes a rearrangement to form the desired product, S-TFP.
Biochemical and Physiological Effects
S-TFP has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, S-TFP has been shown to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.

Advantages and Limitations for Lab Experiments

The advantages of using S-TFP in laboratory experiments include its low cost, availability, and ease of synthesis. Its low cost and availability make it an attractive option for use in laboratory experiments. Additionally, its ease of synthesis allows for the rapid production of large quantities of the compound.
The limitations of using S-TFP in laboratory experiments include its low solubility in water and its potential to react with other compounds. Its low solubility in water can make it difficult to use in certain types of experiments. Additionally, its potential to react with other compounds can lead to the formation of unwanted byproducts.

Future Directions

Potential future directions for the use of S-TFP include its use in drug discovery and development, materials science, and other industrial applications. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of S-TFP. Finally, further research could be conducted to explore the potential of S-TFP as a catalyst for organic reactions.

properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETTZCHIABKPH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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